molecular formula C9H10F2O3S B6332013 Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% CAS No. 883458-67-1

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97%

Cat. No. B6332013
CAS RN: 883458-67-1
M. Wt: 236.24 g/mol
InChI Key: NDGWLTBJXWOHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% (E2F3H3TP) is an organic compound that is widely used in scientific research and laboratory experiments. E2F3H3TP is a colorless liquid with a melting point of -45 °C and a boiling point of 98 °C. It is soluble in many organic solvents, such as ethanol and ethyl acetate, and is also miscible with water. E2F3H3TP is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.

Scientific Research Applications

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry. In synthesis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is often used as a reagent for the synthesis of organofluorine compounds, such as fluorinated peptides and polymers. In catalysis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a catalyst for the formation of carbon-carbon bonds and for the hydrolysis of esters. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.

Mechanism of Action

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that can be used in a variety of scientific applications. In synthesis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is often used as a reagent for the synthesis of organofluorine compounds. In catalysis, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a catalyst for the formation of carbon-carbon bonds and for the hydrolysis of esters. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Biochemical and Physiological Effects
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has been used in a variety of scientific applications, including synthesis, catalysis, and biochemistry. In biochemistry, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is used as a substrate for the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics. Glutathione S-transferase plays an important role in the detoxification of xenobiotics, such as drugs and environmental pollutants. In addition, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has a number of advantages for laboratory experiments. It is a colorless liquid with a melting point of -45 °C and a boiling point of 98 °C, making it easy to store and handle. In addition, it is soluble in many organic solvents, such as ethanol and ethyl acetate, and is also miscible with water. Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is also a versatile compound that can be used in a variety of scientific applications, including synthesis, catalysis, and biochemistry.
However, there are also some limitations to using Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% in laboratory experiments. For example, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a volatile compound and can easily evaporate, making it difficult to store and handle. In addition, the reaction of Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% with difluoromethane is typically conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -50 to -20 °C, making it difficult to control the reaction conditions.

Future Directions

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% is a versatile compound that has a number of potential applications in scientific research. In the future, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used in the synthesis of more complex organofluorine compounds, such as fluorinated peptides and polymers. In addition, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used to study the biochemical and physiological effects of xenobiotics, such as drugs and environmental pollutants. Finally, Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% may be used to develop more efficient and cost-effective methods for synthesizing organofluorine compounds, catalyzing the formation of carbon-carbon bonds, and hydrolyzing esters.

Synthesis Methods

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate, 97% can be synthesized through a variety of methods, including the reaction of ethyl 2-fluoro-3-hydroxy-3-(thiophen-3-yl)propionate with difluoromethane in the presence of a base catalyst. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from -50 to -20 °C. The reaction is typically complete within 1-2 hours and yields a product with a purity of 97%.

properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-3-thiophen-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-3-4-15-5-6/h3-5,7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWLTBJXWOHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CSC=C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-YL)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.